Synthetic Accessibility via gem-Dimethyl Effect: Tetramethyl Derivative Forms When Unsubstituted and Monomethyl Analogs Fail
The formation of 2,2,4,4-tetramethylthietan-3-one from α,α′-dibromoketones and sodium hydrogen sulfide proceeds in good yield, whereas the unsubstituted 3-thietanone (CAS 22131-92-6) and its 2-methyl derivative cannot be obtained at all from the corresponding dibromoketones under identical reaction conditions. The increasing methyl substitution pattern—from 2,4-dimethyl through 2,2,4-trimethyl to 2,2,4,4-tetramethyl—correlates with progressively enhanced cyclization tendency, a classical manifestation of the gem-dialkyl (Thorpe-Ingold) effect [1].
| Evidence Dimension | Cyclization success in 3-thietanone formation from α,α′-dibromoketones with NaSH |
|---|---|
| Target Compound Data | 2,2,4,4-Tetramethylthietan-3-one: synthesized in good yield (produkt in guten Ausbeuten) |
| Comparator Or Baseline | Unsubstituted 3-thietanone (CAS 22131-92-6): could not be obtained (nicht erhalten werden); 2-Methyl-3-thietanone: could not be obtained |
| Quantified Difference | Qualitative binary outcome: accessible (tetramethyl) vs. inaccessible (unsubstituted, 2-methyl). 2,4-Dimethyl and 2,2,4-trimethyl also accessible but with lower formation tendency. |
| Conditions | Reaction of α,α′-dibromoketones with sodium hydrogen sulfide (NaSH); Föhlisch & Gottstein, Liebigs Ann. Chem., 1979 |
Why This Matters
If a research program or synthetic route requires a thietan-3-one scaffold, the tetramethyl derivative is accessible via a straightforward dibromoketone route, while the simpler unsubstituted and monomethyl analogs are synthetically unavailable by this pathway, making the tetramethyl compound the viable entry point for this ring system.
- [1] Föhlisch, B.; Gottstein, W. Über die Bildung von 3-Thietanonen aus α,α′-Dibromketonen und Natriumhydrogensulfid sowie ihre Ringöffnung. Liebigs Annalen der Chemie, 1979, 1768–1784. DOI: 10.1002/jlac.197919791115. View Source
